5-(Benzyloxy)pentan-2-one
Overview
Description
5-(Benzyloxy)pentan-2-one is a chemical compound belonging to the class of ketones. It features a benzyl group attached to the oxygen atom of the pentan-2-one backbone. This compound has garnered attention due to its potential biological activity and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(Benzyloxy)pentan-2-one involves the reaction of benzyl trichloroacetimidate with 5-hydroxy-2-pentanone in the presence of trifluoromethanesulfonic acid. The reaction is typically carried out in dichloromethane under an inert atmosphere at room temperature, followed by purification through silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
5-(Benzyloxy)pentan-2-one is utilized in several scientific research areas, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentan-2-one depends on its specific application. In drug discovery, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentan-1-ol: A similar compound with an alcohol group instead of a ketone group.
5-(Benzyloxy)pentanal: An aldehyde derivative of the compound.
Uniqueness
5-(Benzyloxy)pentan-2-one is unique due to its ketone functionality combined with a benzyl ether group, which imparts distinct reactivity and potential biological activity compared to its alcohol and aldehyde counterparts.
Properties
IUPAC Name |
5-phenylmethoxypentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOMTIXRVLMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299970 | |
Record name | 5-(benzyloxy)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-18-5 | |
Record name | NSC133911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(benzyloxy)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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